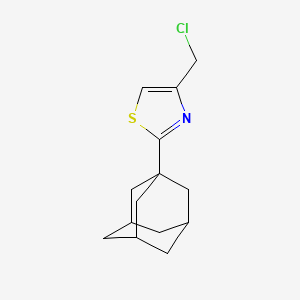

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole

Vue d'ensemble

Description

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an adamantyl group at the 2-position and a chloromethyl group at the 4-position The adamantyl group is a bulky, rigid tricyclic hydrocarbon, which imparts unique steric and electronic properties to the molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

-

Introduction of the Adamantyl Group: : The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of adamantyl chloride with the thiazole ring in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

Chloromethylation: : The chloromethyl group can be introduced through a chloromethylation reaction, which involves the reaction of the thiazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:

-

Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.

-

Oxidation Reactions: : The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction Reactions: : The thiazole ring can also undergo reduction reactions, leading to the formation of dihydrothiazoles. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent, such as dichloromethane, under ambient conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products Formed

Substitution: Formation of substituted thiazoles, such as 2-(1-Adamantyl)-4-(azidomethyl)-1,3-thiazole.

Oxidation: Formation of sulfoxides or sulfones, such as this compound sulfoxide.

Reduction: Formation of dihydrothiazoles, such as 2-(1-Adamantyl)-4-(chloromethyl)-1,3-dihydrothiazole.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Pharmaceutical Development

- 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole serves as a building block for synthesizing potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, particularly against central nervous system disorders due to the lipophilic nature of the adamantyl group .

2. Trypanocidal Activity

- Recent studies have highlighted its derivatives exhibiting trypanocidal properties. For instance, compounds derived from this thiazole structure demonstrated IC50 values of 0.42 μM and 0.80 μM against Trypanosoma brucei, indicating significant potential for treating trypanosomiasis .

Materials Science Applications

1. Polymer Engineering

- The rigid adamantyl group can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating this compound into polymer matrices can lead to materials with improved performance characteristics.

Biological Studies

1. Interaction with Biological Targets

- The compound is also utilized in studies investigating its interactions with enzymes and receptors. The thiazole ring's ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to biological targets, which is crucial for drug design .

Chemical Synthesis Applications

1. Intermediate in Synthesis

- This compound acts as an intermediate in synthesizing more complex molecules. This role facilitates the exploration of new chemical reactions and pathways, particularly in developing novel thiazole derivatives .

Table 2: Synthetic Routes

| Step | Description |

|---|---|

| Formation of Thiazole Ring | Cyclization reaction using thioamide and α-haloketone under base conditions. |

| Introduction of Adamantyl Group | Friedel-Crafts alkylation using adamantyl chloride with a Lewis acid catalyst. |

| Chloromethylation | Reaction with formaldehyde and hydrochloric acid under catalytic conditions. |

Mécanisme D'action

The mechanism of action of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the adamantyl group can enhance the lipophilicity and membrane permeability of the compound, allowing it to interact more effectively with biological targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Adamantyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a chloromethyl group.

2-(1-Adamantyl)-4-(bromomethyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

2-(1-Adamantyl)-4-(hydroxymethyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions

Activité Biologique

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring the adamantyl group, is known to enhance lipophilicity and membrane permeability, making it a candidate for targeting various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with adamantyl-containing reagents. Its structure includes:

- Thiazole ring : Contributes to biological activity through hydrogen bonding and π-π interactions.

- Adamantyl group : Increases lipophilicity and enhances interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly against protozoan infections and antimicrobial properties. Below are key findings:

Antitrypanosomal Activity

Recent studies have highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The following table summarizes the trypanocidal activity of related derivatives:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 1a | 0.42 | Trypanocidal |

| 2a | 0.80 | Trypanocidal |

Both compounds exhibit significant activity due to their lipophilic adamantyl moieties combined with a thiazole ring and an alkylamine functional group, which may enhance cellular uptake in protozoa .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values reported vary significantly based on structural modifications of the thiazole derivatives .

The mechanism by which this compound exerts its effects can be attributed to several factors:

- Membrane Interaction : The adamantyl group enhances membrane permeability, facilitating better access to intracellular targets.

- Binding Affinity : The thiazole ring participates in critical interactions with enzymes and receptors, increasing the binding affinity to biological targets .

- Cellular Accumulation : The presence of an aliphatic amine moiety may improve cellular accumulation in protozoa by being positively charged at physiological pH .

Case Studies

Several studies have investigated the pharmacological profiles of thiazole derivatives including this compound:

- Synthesis and Evaluation of Thiazoles : A study evaluated a series of 4-substituted thiazoles for their trypanocidal activity, identifying significant candidates with IC50 values as low as 0.42 μM .

- Antimicrobial Screening : Another research project screened various thiazole derivatives for antimicrobial properties, demonstrating that modifications could lead to enhanced activity against resistant strains .

Propriétés

IUPAC Name |

2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUVVOVMHYJPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394407 | |

| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632300-38-0 | |

| Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.